molecular formula C19H16N4OS B4326727 4-[4-methoxy-3-[3-(1H-pyrazol-5-yl)phenyl]phenyl]-1,3-thiazol-2-amine

4-[4-methoxy-3-[3-(1H-pyrazol-5-yl)phenyl]phenyl]-1,3-thiazol-2-amine

Cat. No.: B4326727
M. Wt: 348.4 g/mol
InChI Key: DGCKLZHGJOJSPF-UHFFFAOYSA-N
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Description

4-[6-methoxy-3’-(1H-pyrazol-3-yl)-3-biphenylyl]-1,3-thiazol-2-amine is a complex organic compound that belongs to the class of heterocyclic compounds

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-[6-methoxy-3’-(1H-pyrazol-3-yl)-3-biphenylyl]-1,3-thiazol-2-amine typically involves multiple steps, including the formation of the pyrazole ring, the biphenyl group, and the thiazole ring. Common synthetic strategies include:

Industrial Production Methods

Industrial production of this compound may involve optimizing the above synthetic routes to achieve higher yields and purity. Techniques such as microwave-assisted synthesis and green chemistry approaches can be employed to enhance efficiency and reduce environmental impact .

Mechanism of Action

The mechanism of action of 4-[6-methoxy-3’-(1H-pyrazol-3-yl)-3-biphenylyl]-1,3-thiazol-2-amine involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and affecting various biological pathways . For example, it may inhibit certain enzymes involved in disease processes, making it a potential therapeutic agent .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-[6-methoxy-3’-(1H-pyrazol-3-yl)-3-biphenylyl]-1,3-thiazol-2-amine is unique due to its combination of the pyrazole, biphenyl, and thiazole rings, which confer distinct chemical and biological properties. This unique structure allows for diverse applications and interactions with various molecular targets .

Properties

IUPAC Name

4-[4-methoxy-3-[3-(1H-pyrazol-5-yl)phenyl]phenyl]-1,3-thiazol-2-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H16N4OS/c1-24-18-6-5-14(17-11-25-19(20)22-17)10-15(18)12-3-2-4-13(9-12)16-7-8-21-23-16/h2-11H,1H3,(H2,20,22)(H,21,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DGCKLZHGJOJSPF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)C2=CSC(=N2)N)C3=CC=CC(=C3)C4=CC=NN4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H16N4OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

348.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
4-[4-methoxy-3-[3-(1H-pyrazol-5-yl)phenyl]phenyl]-1,3-thiazol-2-amine
Reactant of Route 2
Reactant of Route 2
4-[4-methoxy-3-[3-(1H-pyrazol-5-yl)phenyl]phenyl]-1,3-thiazol-2-amine
Reactant of Route 3
4-[4-methoxy-3-[3-(1H-pyrazol-5-yl)phenyl]phenyl]-1,3-thiazol-2-amine
Reactant of Route 4
Reactant of Route 4
4-[4-methoxy-3-[3-(1H-pyrazol-5-yl)phenyl]phenyl]-1,3-thiazol-2-amine
Reactant of Route 5
4-[4-methoxy-3-[3-(1H-pyrazol-5-yl)phenyl]phenyl]-1,3-thiazol-2-amine
Reactant of Route 6
Reactant of Route 6
4-[4-methoxy-3-[3-(1H-pyrazol-5-yl)phenyl]phenyl]-1,3-thiazol-2-amine

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